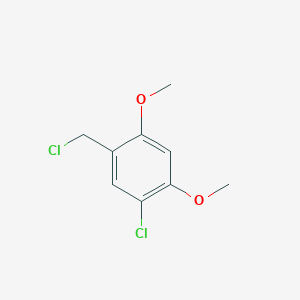
1-Chloro-5-(chloromethyl)-2,4-dimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-5-(chloromethyl)-2,4-dimethoxybenzene is an organic compound with the molecular formula C9H10Cl2O2. This compound is characterized by a benzene ring substituted with two chlorine atoms and two methoxy groups. It is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-5-(chloromethyl)-2,4-dimethoxybenzene can be synthesized through several methods. One common approach involves the chlorination of 2,4-dimethoxytoluene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-5-(chloromethyl)-2,4-dimethoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated or dechlorinated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Nucleophilic Substitution: Products like 2,4-dimethoxybenzyl alcohol or 2,4-dimethoxybenzylamine.
Oxidation: Products like 2,4-dimethoxybenzoquinone.
Reduction: Products like 2,4-dimethoxytoluene.
Scientific Research Applications
1-Chloro-5-(chloromethyl)-2,4-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1-Chloro-5-(chloromethyl)-2,4-dimethoxybenzene involves its reactivity towards nucleophiles and electrophiles. The chlorine atoms on the benzene ring make it susceptible to nucleophilic attack, leading to substitution reactions. The methoxy groups can also participate in electron-donating interactions, influencing the compound’s reactivity and stability.
Molecular Targets and Pathways:
Nucleophilic Substitution Pathways: Involves the attack of nucleophiles on the chloromethyl group, leading to the formation of new carbon-nucleophile bonds.
Oxidation Pathways: Involves the transfer of electrons from the compound to oxidizing agents, resulting in the formation of oxidized products.
Comparison with Similar Compounds
1-Chloro-5-(chloromethyl)-2,4-dimethoxybenzene can be compared with other similar compounds, such as:
1-Chloro-2,4-dimethoxybenzene: Lacks the chloromethyl group, making it less reactive towards nucleophiles.
1-Chloro-5-methyl-2,4-dimethoxybenzene: Contains a methyl group instead of a chloromethyl group, affecting its reactivity and applications.
2,4-Dimethoxybenzyl chloride: Similar structure but lacks the second chlorine atom on the benzene ring, influencing its chemical behavior.
Uniqueness: The presence of both chlorine and methoxy groups in this compound provides a unique combination of reactivity and stability, making it a valuable intermediate in organic synthesis and research.
Properties
Molecular Formula |
C9H10Cl2O2 |
|---|---|
Molecular Weight |
221.08 g/mol |
IUPAC Name |
1-chloro-5-(chloromethyl)-2,4-dimethoxybenzene |
InChI |
InChI=1S/C9H10Cl2O2/c1-12-8-4-9(13-2)7(11)3-6(8)5-10/h3-4H,5H2,1-2H3 |
InChI Key |
AQRLLLWUOWDOSD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1CCl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















